N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15692611
InChI: InChI=1S/C31H27N5O3S/c1-38-27-18-17-24(19-28(27)39-21-23-11-5-2-6-12-23)20-32-33-29(37)22-40-31-35-34-30(25-13-7-3-8-14-25)36(31)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+
SMILES:
Molecular Formula: C31H27N5O3S
Molecular Weight: 549.6 g/mol

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC15692611

Molecular Formula: C31H27N5O3S

Molecular Weight: 549.6 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C31H27N5O3S
Molecular Weight 549.6 g/mol
IUPAC Name 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C31H27N5O3S/c1-38-27-18-17-24(19-28(27)39-21-23-11-5-2-6-12-23)20-32-33-29(37)22-40-31-35-34-30(25-13-7-3-8-14-25)36(31)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+
Standard InChI Key CNKQYBIRLOWRFD-UZWMFBFFSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Introduction

Structural Features

  • Hydrazide Group: This functional group is known for its reactivity and potential biological activity, often involved in forming bonds with metal ions or enzymes.

  • Triazole Moiety: Triazoles are recognized for their ability to interact with metal ions and enzymes, which can lead to therapeutic effects by inhibiting certain cellular pathways.

  • Aromatic Rings: These contribute to the compound's stability and potential for interacting with biological targets.

Synthesis

The synthesis of similar compounds typically involves multiple steps, including reactions with acids, bases, and solvents like ethanol or dichloromethane, often requiring catalysts such as palladium or platinum. The specific synthesis route for N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not detailed in available literature, but it likely follows a similar pattern.

Biological Activity

Compounds with similar structures have shown promise in antimicrobial and anticancer research. They can inhibit enzymes and pathways involved in disease progression, such as inflammation and microbial infections. The triazole moiety is particularly noted for its potential to interact with metal ions and enzymes, which could lead to therapeutic effects.

Potential Applications

Given its structural features, N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may have applications in:

  • Antimicrobial Research: Inhibiting microbial growth through enzyme inhibition.

  • Anticancer Research: Potentially inducing apoptosis or cell cycle arrest in cancer cells.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for determining its mechanism of action and potential therapeutic effects. Studies would typically involve assessing its binding affinity to specific enzymes or receptors involved in cell signaling pathways.

Comparison with Similar Compounds

CompoundMolecular WeightBiological Activity
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideApproximately 465.97 g/molAntimicrobial, anticancer
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideApproximately 584.1 g/molPotential therapeutic effects through enzyme inhibition

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